Ethyl sorbate

Catalog No.
S606534
CAS No.
2396-84-1
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl sorbate

CAS Number

2396-84-1

Product Name

Ethyl sorbate

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N

SMILES

CCOC(=O)C=CC=CC

solubility

Slightly soluble in water; miscible in oils
soluble (in ethanol)

Synonyms

Ethyl Sorbate; (E,E)-2,4-Hexadienoic Acid Ethyl Ester; (E,E)-Ethyl 2,4-Hexadienoate; Ethyl 2,4-Hexadienoate; (2E,4E)-Ethyl Hexa-2,4-dienoate

Canonical SMILES

CCOC(=O)C=CC=CC

Isomeric SMILES

CCOC(=O)/C=C/C=C/C

Ethyl sorbate is a fatty acid ester with the chemical formula C8_8H14_{14}O2_2. It is formed through the condensation reaction between sorbic acid and ethanol, where the carboxylic group of sorbic acid reacts with the hydroxyl group of ethanol. This compound is characterized by its pleasant fruity aroma, making it useful in various applications, particularly in the food and fragrance industries .

Ethyl sorbate's antimicrobial activity is primarily attributed to its interaction with the cell membrane of fungi and bacteria. The conjugated double bond system disrupts the membrane structure, leading to leakage of cellular contents and ultimately cell death [].

Physical and Chemical Properties

  • Appearance: Colorless liquid
  • Odor: Pleasant fruity odor
  • Molecular weight: 112.14 g/mol
  • Melting point: -45 °C
  • Boiling point: 198 °C
  • Solubility: Slightly soluble in water (highly soluble in organic solvents)
  • Stability: Stable under normal storage conditions

Antimicrobial Properties

Ethyl sorbate is widely studied for its antimicrobial properties, making it a valuable research tool in various fields. Its ability to inhibit the growth of various microorganisms, including bacteria, yeasts, and molds, has been extensively documented [, ]. This property is attributed to its interaction with the cell membrane of microorganisms, leading to disruption and leakage of cellular contents [].

Here are some specific research applications of ethyl sorbate in the field of antimicrobials:

  • Food preservation: As a natural preservative, ethyl sorbate is used to extend the shelf life of various food products by inhibiting the growth of spoilage microorganisms []. Research studies investigate its efficacy against specific foodborne pathogens in various food matrices [, ].
  • Cosmetics and pharmaceuticals: Due to its antimicrobial properties, ethyl sorbate is used in some cosmetic and pharmaceutical formulations to prevent microbial contamination and maintain product stability [, ].
  • Agriculture: Research explores the use of ethyl sorbate as a potential alternative to traditional fungicides for controlling fungal diseases in crops [].

Other Research Applications

Beyond its antimicrobial properties, ethyl sorbate is also investigated for its potential applications in other scientific research areas:

  • Biofuel production: Studies explore the use of ethyl sorbate as a biofuel additive to improve the stability and storage of biodiesel [].
  • Polymer synthesis: Research investigates the use of ethyl sorbate as a monomer in the synthesis of biodegradable polymers [].
  • Cancer research: Preliminary studies suggest that ethyl sorbate may have anti-cancer properties, although further research is needed to understand its mechanisms and potential therapeutic effects [].
, including:

  • Esterification: The primary reaction for synthesizing ethyl sorbate involves the esterification of sorbic acid with ethanol, often catalyzed by an acid such as sulfuric acid .
  • Aza-Michael Addition: Ethyl sorbate can react with heterocyclic amines through aza-Michael addition, forming products that may exhibit biological activity .
  • Hydrolysis: In the presence of water and under acidic or basic conditions, ethyl sorbate can hydrolyze back to sorbic acid and ethanol.

Several methods exist for synthesizing ethyl sorbate:

  • Direct Esterification: This involves refluxing sorbic acid with ethanol in the presence of a catalyst like concentrated sulfuric acid. This method is straightforward and widely used .
  • Micro-Reactor Techniques: Advanced synthesis methods using micro-reactors allow for precise control over reaction conditions, enhancing yield and purity .
  • Reaction with HCl: Ethyl sorbate can also be prepared by reacting gaseous hydrogen chloride with a solution of sorbic acid in ethanol, providing an alternative synthetic route .

Ethyl sorbate finds diverse applications across various industries:

  • Food Industry: It is used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Ethyl sorbate is utilized in perfumes and cosmetics for its pleasant scent.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.

Interaction studies involving ethyl sorbate focus on its reactivity with various nucleophiles and electrophiles. The aza-Michael reaction exemplifies this interaction, where ethyl sorbate reacts with amines to form new compounds that may exhibit enhanced biological properties. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural or functional similarities with ethyl sorbate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Methyl SorbateC7_7H12_{12}O2_2A methyl ester of sorbic acid; similar applications but different volatility.
Propyl SorbateC9_9H16_{16}O2_2A propyl ester; offers a different aroma profile and solubility characteristics.
Butyl SorbateC11_{11}H20_{20}O2_2A butyl ester; often used in industrial applications due to higher boiling point.

Uniqueness of Ethyl Sorbate

Ethyl sorbate stands out due to its balance between volatility and stability, making it particularly suitable for flavoring and fragrance applications. Its unique combination of fruity aroma and potential biological activity differentiates it from other esters derived from sorbic acid.

Physical Description

Colourless liquid; warm, fruity aroma

XLogP3

1.9

Density

0.936-0.939

UNII

HSR16USG4D

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 282 of 283 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2396-84-1
5941-48-0

Wikipedia

Ethyl 2,4-hexadienoate
Ethyl sorbate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,4-Hexadienoic acid, ethyl ester, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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